Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a dichlorophenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amino acid ester. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in this synthesis include base catalysts and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
- Methyl (3S)-3-amino-3-(2,4-dichlorophenyl)propanoate
- Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate
Uniqueness
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different binding affinities and selectivities compared to similar compounds.
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
GLERNDQQVPPSNJ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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